molecular formula C21H18BrNO B3510889 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide CAS No. 88229-43-0

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide

Cat. No.: B3510889
CAS No.: 88229-43-0
M. Wt: 380.3 g/mol
InChI Key: PDOVHCQFOXDJMM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(diphenylmethyl)acetamide is a brominated acetamide derivative characterized by a 4-bromophenyl group attached to the carbonyl carbon and a diphenylmethylamine moiety at the nitrogen position. Its molecular structure combines aromatic bromine’s electron-withdrawing effects with the steric bulk of the diphenylmethyl group, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-benzhydryl-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVHCQFOXDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361544
Record name ST042069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-43-0
Record name ST042069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide typically involves the reaction of 4-bromobenzylamine with diphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-iodophenyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Table 1: Impact of Halogen Type and Position

Compound Name Structure Key Differences Biological Activity/Reactivity Source
N-(4-Bromophenyl)acetamide Simple 4-bromophenyl acetamide lacking diphenylmethyl group Reduced steric bulk Moderate analgesic activity
N-(4-Chlorophenyl)-2-phenylacetamide Chlorine replaces bromine; lacks diphenylmethyl group Higher electronegativity of Cl Enhanced anticancer activity vs. Br
N-(4-Bromo-2-chlorophenyl)acetamide Bromine (para) and chlorine (ortho) on phenyl ring Dual halogen substitution Unique enzyme inhibition profile
N-(4-Bromophenyl)-2-chloroacetamide Chlorine on acetamide’s α-carbon Electrophilic α-carbon Antimicrobial activity

Key Findings :

  • Chlorinated analogs often exhibit higher potency than brominated counterparts due to chlorine’s stronger electron-withdrawing effects, enhancing interactions with biological targets (e.g., anticancer activity in N-(4-chlorophenyl)-2-phenylacetamide) .
  • Ortho-substituted halogens (e.g., N-(4-bromo-2-chlorophenyl)acetamide) introduce steric hindrance, altering binding affinities to enzymes .

Substituent Effects on the Acetamide Moiety

Table 2: Role of N-Substituents and Functional Groups

Compound Name Structure Key Modifications Properties/Applications Source
N-(Diphenylmethyl)-2-(4-fluorophenyl)acetamide Fluorine replaces bromine; diphenylmethyl retained Enhanced metabolic stability CNS-targeting potential
2-(Hydroxyimino)-N-(3-bromophenyl)acetamide Hydroxyimino group at α-carbon Increased nucleophilicity Enzyme inhibition; synthetic versatility
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide Thiophene replaces phenyl Improved π-π stacking interactions Anticancer and antimicrobial activity
N-(2-((4-Bromophenyl)sulfonyl)ethyl)acetamide Sulfonyl-ethyl linkage Enhanced solubility and bioavailability Protease inhibition

Key Findings :

  • The diphenylmethyl group in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to simpler N-aryl analogs .
  • Addition of electron-rich groups (e.g., hydroxyimino or thiophene) increases reactivity in nucleophilic reactions or target binding .

Comparative Pharmacological Profiles

Key Findings :

  • Chlorinated derivatives (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) show superior anticancer activity compared to brominated analogs, likely due to stronger halogen bonding with biological targets .
  • Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, as seen in COX-2 inhibition by thiophene-containing analogs .

Biological Activity

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and case studies.

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with diphenylmethanamine in the presence of a suitable base. The resulting compound exhibits a unique structure that allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have shown promising antibacterial and antifungal activities, suggesting that modifications on the diphenylmethyl framework could enhance such effects .

A comparative analysis of various derivatives reveals that substituents at the para-position of the phenyl ring can significantly influence antimicrobial potency. For example, halogen substitutions generally improve binding affinity to microbial targets .

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that acetamide derivatives can possess analgesic and anti-inflammatory properties. In particular, compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .

The analgesic activity was assessed using models such as the acetic acid-induced writhing test, where compounds exhibited dose-dependent effects, highlighting their potential as pain relievers .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pain and inflammation, similar to other acetamide derivatives.
  • Receptor Interaction : Binding to neurotransmitter receptors has been suggested, influencing pain perception and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study reported on the synthesis and biological evaluation of thiazole derivatives, which showed significant antibacterial activity against strains such as E. coli and S. aureus. The structure-activity relationship suggested that modifications could lead to enhanced efficacy against resistant strains .
  • Analgesic Properties : In a controlled experiment, a series of heterocyclic acetamides were tested for analgesic activity using various models. Results indicated that certain structural features were critical for enhancing pain relief effects .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
Thiazole Derivative AAntibacterial15
Heterocyclic Acetamide BAnalgesic20

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N-(diphenylmethyl)acetamide
Reactant of Route 2
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2-(4-bromophenyl)-N-(diphenylmethyl)acetamide

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